molecular formula C15H32Cl2N3O5PS2 B031481 Mafosfamide cyclohexylamine salt CAS No. 84210-80-0

Mafosfamide cyclohexylamine salt

Cat. No. B031481
CAS RN: 84210-80-0
M. Wt: 500.4 g/mol
InChI Key: AJOJXYODECALSX-BCPQDLGFSA-N
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Description

Mafosfamide cyclohexylamine salt is a chemical compound that is used in scientific research for its unique properties. It is a derivative of ifosfamide, which is a chemotherapy drug used to treat various types of cancer. Mafosfamide cyclohexylamine salt is synthesized from ifosfamide and has been found to have several advantages over its parent compound.

Mechanism Of Action

The mechanism of action of mafosfamide cyclohexylamine salt is similar to that of ifosfamide. It works by forming a highly reactive intermediate that can alkylate DNA and other cellular components. This leads to the inhibition of DNA synthesis and cell division, ultimately resulting in cell death.

Biochemical And Physiological Effects

Mafosfamide cyclohexylamine salt has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have immunosuppressive effects, which could be useful in treating autoimmune diseases.

Advantages And Limitations For Lab Experiments

Mafosfamide cyclohexylamine salt has several advantages over ifosfamide in lab experiments. It is more stable and less volatile than ifosfamide, which makes it easier to handle and store. It is also less toxic than ifosfamide, which reduces the risk of exposure to lab personnel. However, mafosfamide cyclohexylamine salt is less water-soluble than ifosfamide, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for research on mafosfamide cyclohexylamine salt. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its immunosuppressive effects, which could be useful in treating autoimmune diseases. Additionally, research could focus on developing new derivatives of mafosfamide cyclohexylamine salt with improved properties and efficacy.
Conclusion:
In conclusion, mafosfamide cyclohexylamine salt is a chemical compound that has several unique properties that make it useful in scientific research. It is synthesized from ifosfamide and has been found to have several advantages over its parent compound. It is a potent DNA alkylating agent and has been extensively used in studying the effects of DNA damage on cells and tissues. It has several biochemical and physiological effects and has potential applications in cancer therapy and autoimmune disease treatment. Further research is needed to fully understand its mechanisms of action and to develop new derivatives with improved properties.

Synthesis Methods

Mafosfamide cyclohexylamine salt is synthesized by reacting ifosfamide with cyclohexylamine. The reaction takes place in the presence of a catalyst, usually a strong acid such as hydrochloric acid. The resulting product is then purified by recrystallization and characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

Mafosfamide cyclohexylamine salt has been extensively used in scientific research for its unique properties. It has been found to be a potent DNA alkylating agent, which means that it can modify the structure of DNA by adding alkyl groups to it. This property makes it useful in studying the effects of DNA damage on cells and tissues.

properties

CAS RN

84210-80-0

Product Name

Mafosfamide cyclohexylamine salt

Molecular Formula

C15H32Cl2N3O5PS2

Molecular Weight

500.4 g/mol

IUPAC Name

2-[[(2S,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;cyclohexanamine

InChI

InChI=1S/C9H19Cl2N2O5PS2.C6H13N/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-6-4-2-1-3-5-6/h9H,1-8H2,(H,12,14)(H,15,16,17);6H,1-5,7H2/t9-,19+;/m1./s1

InChI Key

AJOJXYODECALSX-BCPQDLGFSA-N

Isomeric SMILES

C1CCC(CC1)N.C1CO[P@@](=O)(N[C@@H]1SCCS(=O)(=O)O)N(CCCl)CCCl

SMILES

C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl

Canonical SMILES

C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl

Appearance

white cristalline powder

melting_point

145-147°C

Other CAS RN

84210-80-0

Purity

99%

Related CAS

88746-71-8;  84210-80-0

solubility

160mg/ml in water, >160 mg/ml in DMSO

synonyms

Asta Z 7557
Asta-Z-7557
D17272
mafosfamide-cyclohexylamine

Origin of Product

United States

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